2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
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Overview
Description
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is a complex organic compound that features a triazole ring, a quinoline moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which undergoes a series of reactions including hydrazinecarbothioamide formation, acylation, and cyclization.
Attachment of the Sulfanyl Group: The triazole derivative is then alkylated using appropriate alkylating agents under alkaline conditions.
Formation of the Quinoline Moiety: The quinoline moiety is synthesized separately and then coupled with the triazole derivative through a condensation reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the quinoline or triazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive molecules, making it valuable in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular processes, such as kinases and proteases.
Protein Binding: It binds to specific proteins, altering their function and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Similar in structure but lacks the quinoline moiety.
2,4-Disubstituted Thiazoles: These compounds share the sulfanyl group but have different core structures.
Cyclometalated Platinum Complexes: These complexes contain triazole rings but are coordinated with metal centers.
Uniqueness
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide is unique due to its combination of a triazole ring, a quinoline moiety, and a sulfanyl group, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.
Properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c1-15-24-26-21(27(15)18-10-3-2-4-11-18)29-14-19(28)25-23-13-17-8-5-7-16-9-6-12-22-20(16)17/h2-13H,14H2,1H3,(H,25,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMUGRKSMCTZCX-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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